Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate
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Overview
Description
Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate typically involves the reaction of 4-(trifluoromethyl)benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[4-(trifluoromethyl)phenyl]amino)propanoate: A closely related compound with similar structural features.
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1152579-22-0 |
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Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
methyl 3-[[4-(trifluoromethyl)phenyl]methylamino]propanoate |
InChI |
InChI=1S/C12H14F3NO2/c1-18-11(17)6-7-16-8-9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3 |
InChI Key |
KBOTZLVCCAHNDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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